Cas no 524-17-4 (Dauricine)

Dauricine is een bisbenzylisoquinoline-alkaloïde die voornamelijk wordt gewonnen uit planten van het Menispermaceae-geslacht. Het wordt onderzocht vanwege zijn potentiële farmacologische eigenschappen, waaronder calciumkanaalblokkering en antioxidatieve werking. Dauricine kan mogelijk een rol spelen bij de modulatie van cardiovasculaire en neurologische processen vanwege zijn interactie met ionkanalen en receptoren. De stof vertoont ook interesse in onderzoek naar cytoprotectieve effecten. Vanwege zijn complexe structuur en bioactiviteit wordt Dauricine vaak gebruikt in wetenschappelijke studies naar natuurlijke verbindingen met therapeutisch potentieel. Zuiverheid en stabiliteit zijn kritieke parameters voor onderzoeksdoeleinden.
Dauricine structure
Dauricine structure
Productnaam:Dauricine
CAS-nummer:524-17-4
MF:C38H44N2O6
MW:624.7658
MDL:MFCD26960929
CID:38002
PubChem ID:73400

Dauricine Chemische en fysische eigenschappen

Naam en identificatie

    • DAURICINE
    • -(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenox
    • (r-(r*,r*))-y)
    • 4-[[(1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenol
    • 4-[((1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methylisoquinolin-1-yl)methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolin-1-yl]methyl]phenoxy]phenol
    • dauricine (8ci)
    • Menispermum dauricum DC Extract
    • Phenol,4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-
    • 6,6'-Di-O-Methyldauricoline
    • NSC36413
    • 4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenol
    • NCI60_003351
    • 4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenol
    • Phenol,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinoliny
    • 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol
    • Men
    • HY-N0220
    • 8QTO90G5W5
    • Phenol, 4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-
    • CCG-270271
    • s9295
    • AKOS037514611
    • Phenol, 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)-, (R-(R*,R*))-
    • BDBM50370415
    • 524-17-4
    • CHEMBL442717
    • DTXSID90966808
    • DAURICINE [MI]
    • NSC 36413
    • UNII-8QTO90G5W5
    • Q5228100
    • SCHEMBL2233953
    • 4-{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-2-(4-{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)phenol
    • CHEBI:4331
    • FT-0624458
    • NSC-36413
    • 4-(((1R)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)-2-(4-(((1R)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)PHENOXY)PHENOL
    • CS-0008258
    • C09419
    • CHEMBL1995008
    • B2703-465210
    • Phenol,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-2-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]-, [R-(R*,R*)]-
    • LS-15406
    • BCP30798
    • AKOS015897174
    • A870987
    • 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol
    • 4-(((R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-2-(4-(((S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)phenoxy)phenol
    • Q-100593
    • SCHEMBL677474
    • AKOS015965146
    • AC-20217
    • AC-34010
    • [R-(R*,R*)]-4-[(1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-2-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]phenol; 4-[[(1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenol;NSC 36413;
    • 4-(((1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl)-2-(4-(((1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl)phenoxy)phenol
    • 4-(((1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-2-(4-(((1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)phenoxy)phenol
    • 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenol
    • Dauricine
    • MDL: MFCD26960929
    • Inchi: 1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3
    • InChI-sleutel: AQASRZOCERRGBL-UHFFFAOYSA-N
    • LACHT: O(C([H])([H])[H])C1=C(C([H])=C2C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])(C([H])([H])C3C([H])=C([H])C(=C(C=3[H])OC3C([H])=C([H])C(=C([H])C=3[H])C([H])([H])C3([H])C4=C([H])C(=C(C([H])=C4C([H])([H])C([H])([H])N3C([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])O[H])C2=C1[H])OC([H])([H])[H]

Berekende eigenschappen

  • Exacte massa: 624.319937g/mol
  • Oppervlakte lading: 0
  • XLogP3: 6.7
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 8
  • Aantal draaibare bindingen: 10
  • Monoisotopische massa: 624.319937g/mol
  • Monoisotopische massa: 624.319937g/mol
  • Topologisch pooloppervlak: 72.9Ų
  • Zware atoomtelling: 46
  • Complexiteit: 933
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Moleculair gewicht: 624.8

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.1850
  • Smeltpunt: 115°
  • Kookpunt: 712.3 °C at 760 mmHg
  • Vlampunt: 384.6 °C
  • Brekindex: 1.601
  • PSA: 72.86000
  • LogboekP: 6.63810
  • Specifieke rotatie: D11 -139° in methanol

Dauricine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
eNovation Chemicals LLC
D659483-2mg
Dauricine
524-17-4 98%
2mg
$58 2024-05-25
ChemScence
CS-0008258-20mg
Dauricine
524-17-4 99.91%
20mg
$230.0 2022-04-27
TRC
D194825-10mg
Dauricine
524-17-4
10mg
$ 115.00 2023-09-08
Chengdu Biopurify Phytochemicals Ltd
BP0452-100mg
Dauricine
524-17-4 98%
100mg
$120 2023-09-19
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0315-20mg
Dauricine
524-17-4 HPLC≥98%
20mg
¥800元 2023-09-15
ChemScence
CS-0008258-5mg
Dauricine
524-17-4 99.91%
5mg
$80.0 2022-04-27
TargetMol Chemicals
T6S0119-25 mg
Dauricine
524-17-4 99.38%
25mg
¥ 1,995 2023-07-11
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B20092-20mg
Dauricine
524-17-4 ,HPLC≥98%
20mg
¥700.00 2021-09-02
TargetMol Chemicals
T6S0119-10 mg
Dauricine
524-17-4 99.38%
10mg
¥ 1,227 2023-07-11
TargetMol Chemicals
T6S0119-50 mg
Dauricine
524-17-4 99.38%
50mg
¥ 2,995 2023-07-11
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:524-17-4)Dauricine
A870987
Zuiverheid:99%/99%
Hoeveelheid:100mg/250mg
Prijs ($):230.0/390.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:524-17-4)Dauricine
TB03150
Zuiverheid:>98%
Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prijs ($):Onderzoek